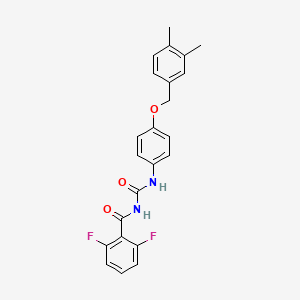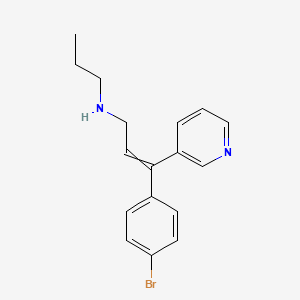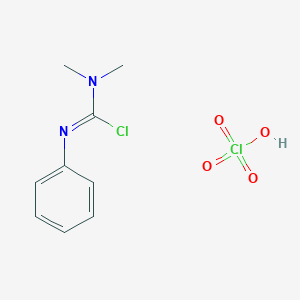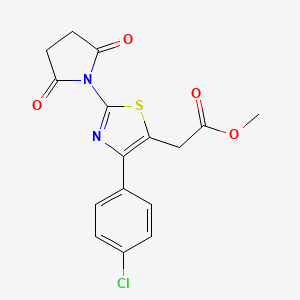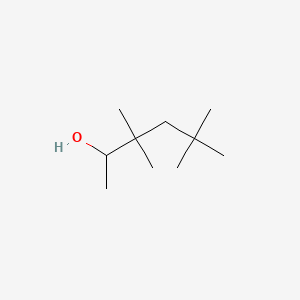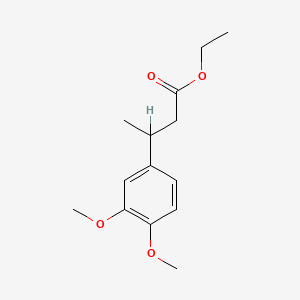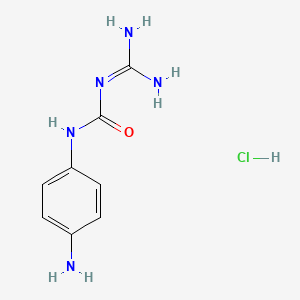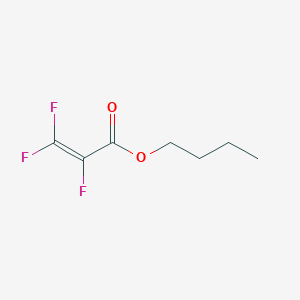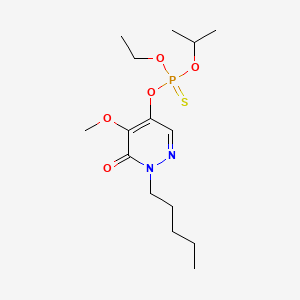![molecular formula C13H14N4O8 B14459628 Dimethyl 3-[2-(2,4-dinitrophenyl)hydrazinylidene]pentanedioate CAS No. 73591-43-2](/img/structure/B14459628.png)
Dimethyl 3-[2-(2,4-dinitrophenyl)hydrazinylidene]pentanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 3-[2-(2,4-dinitrophenyl)hydrazinylidene]pentanedioate is a complex organic compound with the molecular formula C13H14N4O8 It is characterized by the presence of a dinitrophenyl group attached to a hydrazinylidene moiety, which is further connected to a pentanedioate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 3-[2-(2,4-dinitrophenyl)hydrazinylidene]pentanedioate typically involves the reaction of dimethyl pentanedioate with 2,4-dinitrophenylhydrazine. The reaction is carried out under controlled conditions, often in the presence of a catalyst or under acidic or basic conditions to facilitate the formation of the hydrazinylidene linkage. The reaction mixture is usually heated to promote the reaction and then purified through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 3-[2-(2,4-dinitrophenyl)hydrazinylidene]pentanedioate can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydrazinylidene moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of diamine derivatives.
Substitution: Formation of substituted hydrazinylidene derivatives.
Scientific Research Applications
Dimethyl 3-[2-(2,4-dinitrophenyl)hydrazinylidene]pentanedioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Mechanism of Action
The mechanism of action of Dimethyl 3-[2-(2,4-dinitrophenyl)hydrazinylidene]pentanedioate involves its interaction with molecular targets through its hydrazinylidene and dinitrophenyl groups. These groups can form covalent bonds with nucleophilic sites on biomolecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 3-[(2,4-dinitrophenyl)hydrazono]pentanedioate
- Dialkyl (2Z)-2-[(2,4-dinitrophenyl)hydrazinylidene]butanedioates
Uniqueness
Dimethyl 3-[2-(2,4-dinitrophenyl)hydrazinylidene]pentanedioate is unique due to its specific hydrazinylidene linkage and the presence of two ester groups, which confer distinct chemical properties and reactivity compared to similar compounds.
Properties
CAS No. |
73591-43-2 |
|---|---|
Molecular Formula |
C13H14N4O8 |
Molecular Weight |
354.27 g/mol |
IUPAC Name |
dimethyl 3-[(2,4-dinitrophenyl)hydrazinylidene]pentanedioate |
InChI |
InChI=1S/C13H14N4O8/c1-24-12(18)5-8(6-13(19)25-2)14-15-10-4-3-9(16(20)21)7-11(10)17(22)23/h3-4,7,15H,5-6H2,1-2H3 |
InChI Key |
UVVBHVAACLKBLB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



